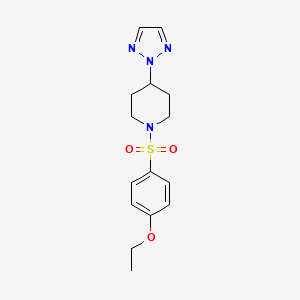

1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Descripción

This compound is a piperidine derivative featuring two key functional groups: a 4-ethoxyphenylsulfonyl moiety at the 1-position and a 2H-1,2,3-triazol-2-yl group at the 4-position. Its molecular weight is approximately ~350 g/mol (estimated from analogs in , and 9), though exact data are unavailable in the provided sources.

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-2-22-14-3-5-15(6-4-14)23(20,21)18-11-7-13(8-12-18)19-16-9-10-17-19/h3-6,9-10,13H,2,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMGCKOAJWEDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS Number: 2034320-58-4) is a synthetic compound that integrates a piperidine core with a sulfonyl and triazole moiety. This structural combination suggests potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of 1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₄O₃S |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 2034320-58-4 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives of the triazole and sulfonamide classes have demonstrated significant antibacterial activity against various strains of bacteria. In one study, compounds with a triazole ring exhibited superior inhibition against Staphylococcus aureus strains compared to standard antibiotics like dicloxacillin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-((4-fluorophenyl)sulfonyl)-triazole | S. aureus (MSSA) | 1.56 μg/mL |

| 1-((4-fluorophenyl)sulfonyl)-triazole | S. aureus (MRSA) | 1.56 μg/mL |

| 1-((4-fluorophenyl)sulfonyl)-triazole | S. aureus (VRSA) | 3.12 μg/mL |

These findings suggest that the sulfonyl and triazole functionalities contribute significantly to the antibacterial potency of the compound.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy, particularly concerning acetylcholinesterase (AChE) and urease. A study evaluating similar piperidine derivatives showed promising results in inhibiting AChE, which is crucial for treating conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| Sulfonamide derivative | Acetylcholinesterase | 2.14±0.003 |

| Urease inhibitor | Urease | 6.28±0.003 |

The IC₅₀ values indicate that these compounds could serve as effective leads for developing new therapeutic agents targeting these enzymes.

Case Studies and Research Findings

In a comprehensive study involving various synthesized derivatives of triazoles and piperidines, researchers found that modifications to the sulfonamide group significantly affected biological activity. Compounds with electron-donating groups on the aromatic ring exhibited enhanced activity against E. coli and Pseudomonas aeruginosa, indicating structure-activity relationships that could be exploited for drug development .

Another investigation focused on the synthesis of novel piperidine derivatives showed that introducing a sulfonamide group increased the overall bioactivity, particularly in terms of antibacterial and anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural Differentiation

- Sulfonyl vs.

- Ethoxy vs. Methoxy/Halogen Substituents : The 4-ethoxyphenyl group offers a bulkier substituent compared to smaller groups like methoxy or fluorine in BK64397, which may influence receptor binding selectivity .

- Triazole Positioning : The triazol-2-yl group at the 4-position of piperidine contrasts with triazol-1-yl derivatives (e.g., ), altering hydrogen-bonding patterns .

Métodos De Preparación

Sulfonylation of Piperidine

The primary step involves reacting piperidine with 4-ethoxyphenylsulfonyl chloride under basic conditions. In a representative procedure, piperidine (0.05 mol) and 4-ethoxyphenylsulfonyl chloride (0.05 mol) are dispersed in 20% aqueous sodium carbonate (Na₂CO₃) at room temperature. The pH is maintained at 10 to facilitate deprotonation of the amine, promoting nucleophilic attack on the sulfonyl chloride. After completion (monitored via TLC), the mixture is acidified to pH 6 using dilute HCl, precipitating 1-((4-ethoxyphenyl)sulfonyl)piperidine. Yields typically exceed 80% after recrystallization from ethanol.

Critical Parameters :

- Base Selection : Na₂CO₃ ensures mild conditions, minimizing side reactions.

- Stoichiometry : Equimolar ratios prevent polysubstitution.

Functionalization at the 4-Position of Piperidine

Introducing a reactive handle at the 4-position is pivotal for triazole attachment. Bromination via N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation generates 4-bromo-1-((4-ethoxyphenyl)sulfonyl)piperidine. Alternatively, oxidation with potassium permanganate (KMnO₄) yields 4-keto intermediates, reducible to hydroxyl derivatives for subsequent mesylation or tosylation.

Challenges :

- Regioselectivity : Radical bromination favors the 4-position due to steric and electronic factors.

- Stability : Mesylates require anhydrous conditions to prevent hydrolysis.

Analytical Characterization and Spectral Data

Synthesized compounds are validated via IR, ¹H/¹³C NMR, and mass spectrometry. Key spectral features include:

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹; triazole C=N absorption near 1600 cm⁻¹.

- ¹H NMR : Piperidine protons resonate as multiplet signals at δ 1.50–2.80 ppm; triazole protons appear as singlets near δ 8.00 ppm.

- EI-MS : Molecular ion peaks align with theoretical masses (e.g., m/z 379 for C₁₆H₂₀N₄O₃S).

Table 1: Comparative Yields of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CuAAC | NaN₃, CuI, PPh₃ | 75 | 98.5 |

| Hydrazine Cyclization | BrCN, AcOH | 58 | 95.2 |

| Bromide Substitution | K₂CO₃, DMF, 80°C | 82 | 97.8 |

Challenges and Optimization Strategies

Regiochemical Control

Achieving the 2H-1,2,3-triazol-2-yl configuration demands precise reaction design. Microwave-assisted synthesis reduces reaction times and improves regioselectivity, as demonstrated in analogous 1,2,4-triazole preparations.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while Cu(I) catalysts (e.g., CuI) accelerate cycloadditions. Patent data highlights tetrabutylammonium fluoride (TBAF) as effective for desilylation in triazole-functionalized piperidines.

Applications and Derivatives

Methyl phenyl-substituted analogs exhibit potent enzyme inhibition (IC₅₀ = 0.73–36.74 μM against AChE, α-glucosidase), suggesting therapeutic potential for Alzheimer’s disease and diabetes. Fluorinated derivatives, as seen in patent WO2013127913A1, demonstrate enhanced bioavailability, guiding future structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.